3-(Difluoromethyl)-2,2-dimethylazetidine 3-(Difluoromethyl)-2,2-dimethylazetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18028241
InChI: InChI=1S/C6H11F2N/c1-6(2)4(3-9-6)5(7)8/h4-5,9H,3H2,1-2H3
SMILES:
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol

3-(Difluoromethyl)-2,2-dimethylazetidine

CAS No.:

Cat. No.: VC18028241

Molecular Formula: C6H11F2N

Molecular Weight: 135.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-2,2-dimethylazetidine -

Specification

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
IUPAC Name 3-(difluoromethyl)-2,2-dimethylazetidine
Standard InChI InChI=1S/C6H11F2N/c1-6(2)4(3-9-6)5(7)8/h4-5,9H,3H2,1-2H3
Standard InChI Key PFNZHWRUTWXXSF-UHFFFAOYSA-N
Canonical SMILES CC1(C(CN1)C(F)F)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

3-(Difluoromethyl)-2,2-dimethylazetidine is defined by the following key identifiers:

PropertyValue
CAS Number2763759-00-6
Molecular FormulaC6H11F2N\text{C}_6\text{H}_{11}\text{F}_2\text{N}
Molecular Weight135.15 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of critical physical property data (e.g., melting/boiling points) underscores the need for experimental characterization .

Structural Analysis

The compound’s core consists of an azetidine ring—a saturated four-membered heterocycle with one nitrogen atom. The 2,2-dimethyl substitution imposes significant steric hindrance, while the 3-difluoromethyl group introduces electronic effects due to fluorine’s high electronegativity. This combination creates a rigid, lipophilic structure with potential for selective interactions in biological systems.

Quantum mechanical calculations predict that the difluoromethyl group (CF2H-\text{CF}_2\text{H}) adopts a conformation where fluorine atoms partially shield the hydrogen, reducing metabolic oxidation susceptibility compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic Routes

  • Ring-Closing Reactions: Cyclization of γ-chloroamines or aziridines under basic conditions.

  • Fluorination Strategies: Post-synthetic introduction of fluorine via reagents like DAST\text{DAST} (diethylaminosulfur trifluoride).

For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves condensation of α,β-unsaturated esters with difluoroacetyl halides, followed by cyclization . Adapting similar methodologies could yield the target compound, though challenges in regioselectivity and steric control remain unexplored.

Industrial Scalability

The lack of reported large-scale synthesis highlights unresolved challenges in:

  • Purification: Separation of regioisomers due to the azetidine ring’s strain-induced reactivity.

  • Safety: Handling fluorinated intermediates, which may generate toxic byproducts (e.g., HF).

Chemical Properties and Structural Analysis

Physicochemical Properties

While experimental data is scarce, computational models provide insights:

  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

  • Acidity: The CF2H-\text{CF}_2\text{H} group has a pKa of ~26–28, making it less acidic than alcohols but more than alkanes.

Spectroscopic Features

  • NMR: 19F^{19}\text{F} NMR would show two distinct fluorine signals split by coupling (JFF250300HzJ_{F-F} \approx 250–300 \, \text{Hz}).

  • IR: Stretching vibrations for CF2H-\text{CF}_2\text{H} expected at 1100–1200 cm1^{-1}.

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
2,2-DimethylazetidineNo fluorinationLower metabolic stability
3-TrifluoromethylazetidineCF3-\text{CF}_3 groupHigher lipophilicity

The difluoromethyl group balances lipophilicity and polarity, offering a unique profile for structure-activity relationship (SAR) studies.

Future Research Directions

  • Synthesis Optimization: Develop regioselective routes using flow chemistry or enzymatic catalysis.

  • Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in vitro.

  • Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

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